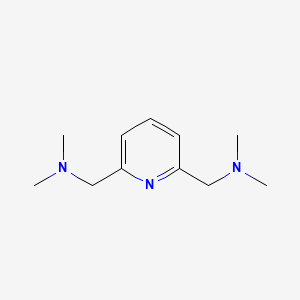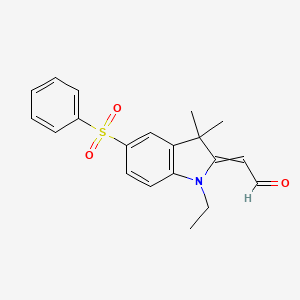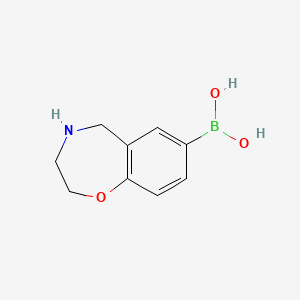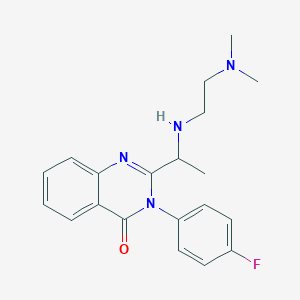
1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is an organic compound that features a unique structure with two tetrahydropyran rings connected by an ethoxy bridge. This compound is part of the larger family of tetrahydropyran derivatives, which are known for their applications in organic synthesis and as intermediates in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethylene glycol under acidic conditions. One common method is the acid-catalyzed etherification of tetrahydropyran-4-ol with ethylene glycol, using a strong acid like p-toluenesulfonic acid as a catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
On an industrial scale, the production of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as lanthanide triflates in room temperature ionic liquids (RTILs) can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydropyran derivatives, such as tetrahydropyran-2-ol and tetrahydropyran-4-one .
Aplicaciones Científicas De Investigación
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran involves its ability to form stable intermediates and protect functional groups during chemical reactions. The compound’s molecular targets include hydroxyl groups, which it can protect through etherification, thereby preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a single tetrahydropyran ring, used as a solvent and intermediate in organic synthesis.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A related compound with similar protecting group properties.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential histone deacetylase (HDAC) inhibitors.
Uniqueness
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is unique due to its dual tetrahydropyran structure, which provides enhanced stability and versatility in protecting group chemistry. Its ability to form stable intermediates makes it valuable in complex organic syntheses .
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-[2-(oxan-4-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-15-12(3-1)16-10-9-14-11-4-7-13-8-5-11/h11-12H,1-10H2 |
Clave InChI |
KHGMDVXARUKQAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



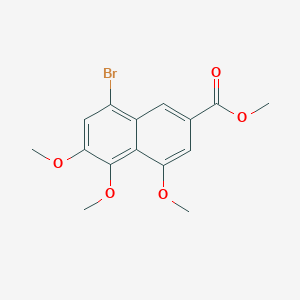

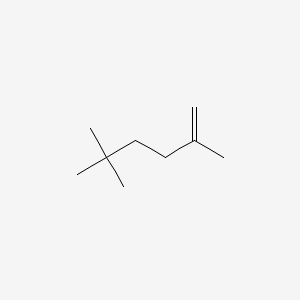
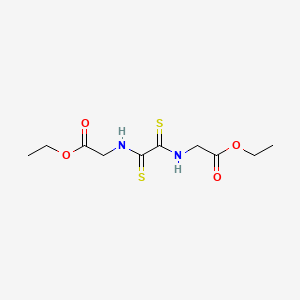

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)


